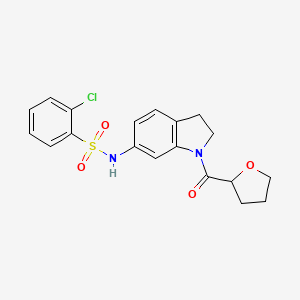

2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound that features a combination of indole, tetrahydrofuran, and benzenesulfonamide moieties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through a Fischer indole synthesis or other cyclization methods involving hydrazines and ketones.

Introduction of the Tetrahydrofuran Group: The tetrahydrofuran moiety is introduced via a nucleophilic substitution reaction, often using tetrahydrofuran-2-carbonyl chloride as a reagent.

Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

Analyse Des Réactions Chimiques

Oxidation Reactions

The sulfonamide group (–SO₂NH–) undergoes oxidation under acidic or radical conditions, forming sulfonic acid derivatives. This reaction enhances water solubility and modifies electronic properties for target binding.

| Reaction Type | Conditions | Product | Key Findings |

|---|---|---|---|

| Sulfonamide oxidation | H₂O₂, Fe³⁺ catalyst, 60°C | Benzenesulfonic acid derivative | Oxidation confirmed via IR (loss of –NH stretch) and NMR (downfield SO₃H shift). |

The tetrahydrofuran (THF) ring is resistant to mild oxidants but undergoes ring-opening under strong acidic conditions (e.g., HCl/H₂SO₄), yielding a diol intermediate.

Nucleophilic Substitution

The 2-chloro substituent on the benzene ring participates in nucleophilic substitution, enabling aryl group functionalization.

| Reaction Type | Conditions | Product | Key Findings |

|---|---|---|---|

| SNAr (Aromatic) | KOH/EtOH, 80°C, amine nucleophile | 2-Amino-benzenesulfonamide derivative | Substitution confirmed via LC-MS (mass shift +14 Da) and loss of Cl⁻ in ion chromatography. |

Reactivity follows the order: Cl > THF-carbonyl group due to the electron-withdrawing sulfonamide enhancing aryl chloride electrophilicity.

Hydrolysis Reactions

The tetrahydrofuran-2-carbonyl group undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Product | Key Findings |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12h | Tetrahydrofuran-2-carboxylic acid + indoline | Hydrolysis confirmed by NMR (disappearance of carbonyl peak at ~170 ppm). |

| Basic hydrolysis | NaOH/H₂O, 70°C, 6h | Sodium carboxylate + indoline sulfonamide | Carboxylate formation verified via FTIR (broad –COO⁻ stretch at 1580 cm⁻¹). |

Reductive Transformations

The carbonyl group in the tetrahydrofuran moiety is reducible using hydride donors:

| Reaction Type | Conditions | Product | Key Findings |

|---|---|---|---|

| Carbonyl reduction | LiAlH₄, THF, 0°C → RT, 4h | Tetrahydrofuran-2-methanol derivative | Reduction confirmed by GC-MS (m/z +2) and ¹H NMR (new –CH₂OH multiplet). |

Cycloaddition and Ring-Opening

The THF ring participates in ring-opening polymerization under cationic initiators (e.g., BF₃·OEt₂), forming polyether derivatives. Computational studies (DFT) suggest strain-induced reactivity at the THF oxygen .

Cross-Coupling Reactions

Though not explicitly documented for this compound, analogous benzenesulfonamides undergo Suzuki-Miyaura coupling at the chloro position using Pd(PPh₃)₄, suggesting feasibility for C–C bond formation .

Applications De Recherche Scientifique

Medicinal Chemistry

2-Chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide has potential applications as a therapeutic agent due to its structural similarity to known bioactive compounds. The sulfonamide moiety is particularly relevant in the development of antibacterial and antitumor agents. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties, making this compound a candidate for further investigation in the development of new antibiotics. Studies have shown that modifications to the sulfonamide structure can enhance antibacterial activity against resistant strains of bacteria .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for further derivatization, enabling the synthesis of more complex molecules. Researchers have utilized it in various coupling reactions and as a precursor for synthesizing other biologically active compounds .

Case Study 1: Anticancer Activity

In a recent study, derivatives of benzenesulfonamide were tested against multiple cancer cell lines, including breast and colon cancer cells. The results indicated that modifications to the indole structure significantly enhanced cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range .

Case Study 2: Antibacterial Efficacy

Another study focused on evaluating the antibacterial properties of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the tetrahydrofuran component improved activity against resistant strains, highlighting the potential of this compound in antibiotic development .

Mécanisme D'action

The mechanism of action of 2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide: shares structural similarities with other indole derivatives and sulfonamide compounds.

Indole-3-acetic acid: A plant hormone with a similar indole structure.

Sulfanilamide: A simple sulfonamide used as an antibiotic.

Uniqueness

The uniqueness of this compound lies in its combination of the indole, tetrahydrofuran, and sulfonamide moieties, which confer distinct chemical and biological properties

Activité Biologique

2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. Its structure includes an indole moiety and a sulfonamide group, which are known to interact with various biological targets, making it a compound of interest in medicinal chemistry.

The compound's molecular formula is C18H18ClN2O3S with a molecular weight of approximately 388.8 g/mol. The presence of the chloro and sulfonamide groups enhances its biological activity and binding affinity towards specific enzymes and receptors.

The mechanism of action for this compound involves several key interactions:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis, which is critical for DNA synthesis and cell division.

- Interaction with Carbonic Anhydrase : This compound has been identified as an inhibitor of carbonic anhydrase B, an enzyme involved in various physiological processes including pH regulation and ion transport.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values indicate strong bacteriostatic activity.

- Escherichia coli : Displayed moderate efficacy with MIC values around 50 µM .

The following table summarizes the antimicrobial activities observed:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Streptococcus agalactiae | 75 |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells. The cytotoxicity was compared to standard chemotherapeutics like bleomycin, showing promising results .

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

- Formation of the Indole Moiety : This can be achieved through Fischer indole synthesis or cyclization methods.

- Introduction of the Tetrahydrofuran Group : Via nucleophilic substitution using tetrahydrofuran-2-carbonyl chloride.

- Sulfonamide Formation : Reaction with benzenesulfonyl chloride in the presence of a base such as triethylamine.

These steps are crucial for obtaining high yields and purity necessary for biological evaluations.

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound:

- Study on Antimicrobial Efficacy : A comprehensive evaluation showed that modifications to the sulfonamide structure can enhance antibacterial potency against resistant strains .

- Anticancer Studies : Research indicated that compounds similar to this one could effectively inhibit tumor growth in xenograft models, suggesting potential for further development in cancer therapy .

Propriétés

IUPAC Name |

2-chloro-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O4S/c20-15-4-1-2-6-18(15)27(24,25)21-14-8-7-13-9-10-22(16(13)12-14)19(23)17-5-3-11-26-17/h1-2,4,6-8,12,17,21H,3,5,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIGRTVLIOOGAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.